molecular formula C3H4Cl2FNO2 B6317415 2,3-Dichloro-2-fluoro-1-nitropropane CAS No. 13071-88-0

2,3-Dichloro-2-fluoro-1-nitropropane

Cat. No. B6317415
CAS RN: 13071-88-0
M. Wt: 175.97 g/mol
InChI Key: SNXNFPUYUJESJA-UHFFFAOYSA-N
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Description

2,3-Dichloro-2-fluoro-1-nitropropane (DCFNP) is a compound that has been studied for its potential applications in the field of scientific research. It is a synthetic organic compound that is composed of two chlorine atoms, one fluorine atom, and one nitro group. This compound has been studied for its ability to be used as a reagent in a variety of chemical reactions, as a solvent, and as a catalyst. It is also of interest due to its unique structure and properties. In

Mechanism Of Action

The mechanism of action of 2,3-Dichloro-2-fluoro-1-nitropropane is not well understood. However, it is believed that the nitro group of the compound is responsible for its reactivity. The nitro group is able to act as a nucleophile, which allows it to react with other molecules and form new compounds. It is also believed that the chlorine and fluorine atoms of the compound are responsible for its solubility in organic solvents and its ability to act as a catalyst in certain reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,3-Dichloro-2-fluoro-1-nitropropane have not been extensively studied. However, it is believed that the compound may be toxic to some organisms, including humans. In addition, it is believed that the compound may have mutagenic and carcinogenic properties. Therefore, it is important to exercise caution when handling and using this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dichloro-2-fluoro-1-nitropropane in laboratory experiments include its low cost, its ability to act as a reagent in a variety of chemical reactions, and its ability to act as a catalyst in certain reactions. The limitations of using 2,3-Dichloro-2-fluoro-1-nitropropane in laboratory experiments include its potential toxicity, its potential mutagenic and carcinogenic properties, and its potential to react with other compounds in unpredictable ways.

Future Directions

The future directions for the study of 2,3-Dichloro-2-fluoro-1-nitropropane include further research into its biochemical and physiological effects, its potential applications in the development of pharmaceuticals and other biologically active compounds, and its potential applications in materials science, nanotechnology, and biochemistry. Additionally, further research into the mechanism of action of the compound and its potential to act as a catalyst in certain reactions is needed. Finally, research into the safety and toxicity of the compound is also needed.

Scientific Research Applications

2,3-Dichloro-2-fluoro-1-nitropropane has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of other compounds. It has also been used as a solvent in organic synthesis and as a catalyst in reactions involving carbon-carbon bonds. It has been studied for its potential use in the development of pharmaceuticals and other biologically active compounds. It has also been studied for its potential applications in the fields of materials science, nanotechnology, and biochemistry.

properties

IUPAC Name

1,2-dichloro-2-fluoro-3-nitropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2FNO2/c4-1-3(5,6)2-7(8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXNFPUYUJESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449581
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane, 1,2-dichloro-2-fluoro-3-nitro-

CAS RN

13071-88-0
Record name 1,2-Dichloro-2-fluoro-3-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 970 ml of anhydrous, 100% strength nitric acid and 3380 ml of anhydrous hydrofluoric acid were added dropwise at -10° C. in the course of 5 hours 1250 g (11.3 mol) of 2,3-dichloropropene. The reaction was exothermic. After the dropwise addition had ceased, the mixture was poured on to ice. The organic phase was separated off and washed with a large quantity of water. This gave 1316 g of moist product (=66% of theory) having a purity of 97%. The water content of the product was 0.5%.
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